molecular formula C18H13N3O3S B2739479 4-cyano-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide CAS No. 1321980-34-0

4-cyano-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide

Cat. No. B2739479
CAS RN: 1321980-34-0
M. Wt: 351.38
InChI Key: KHTYIQAUBLJFAL-CZIZESTLSA-N
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Description

4-cyano-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C18H13N3O3S and its molecular weight is 351.38. The purity is usually 95%.
BenchChem offers high-quality 4-cyano-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyano-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A novel heterocycle, prepared using a benzothiazole backbone, has been demonstrated to possess remarkable in-vitro anticancer activity against 60 human cancer cell lines at the National Cancer Institute, Maryland, USA. Compounds with benzothiazole derivatives have shown to exhibit significant activity, highlighting the potential of such chemical structures in cancer research (Waghmare et al., 2013).

Synthesis and Characterization

Research on benzothiazole derivatives also encompasses their synthesis and characterization. A study detailed the synthesis of 4H-Pyrimido[2,1-b]-benzothiazole-2-thiomethyl-3-cyano-4-one, exploring its susceptibility towards condensation with different reagents. This opens up avenues for generating a wide range of compounds with potential biological activities (Baheti et al., 2002).

properties

IUPAC Name

4-cyano-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-21-13-8-14-15(24-7-6-23-14)9-16(13)25-18(21)20-17(22)12-4-2-11(10-19)3-5-12/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTYIQAUBLJFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(C=C4)C#N)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide

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